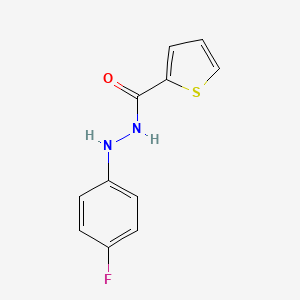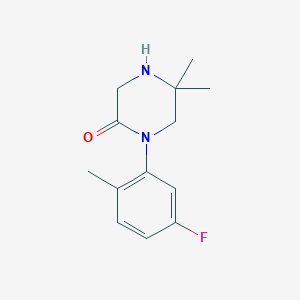![molecular formula C12H24N2O4S B8582811 tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate](/img/structure/B8582811.png)
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate
Übersicht
Beschreibung
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O4S and a molecular weight of 278.37 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate can be compared with similar compounds such as:
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications
Eigenschaften
Molekularformel |
C12H24N2O4S |
|---|---|
Molekulargewicht |
292.40 g/mol |
IUPAC-Name |
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-8-10-6-5-7-14(9-10)19(4,16)17/h10H,5-9H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
ITIXBJIMWDGRGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde](/img/structure/B8582728.png)





![3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid](/img/structure/B8582844.png)




![1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8582800.png)

